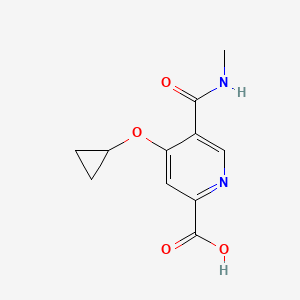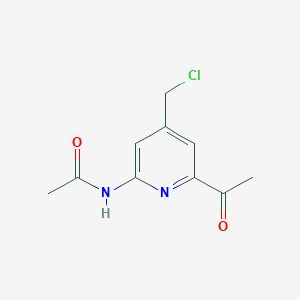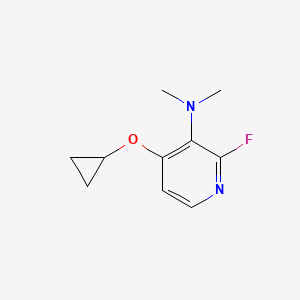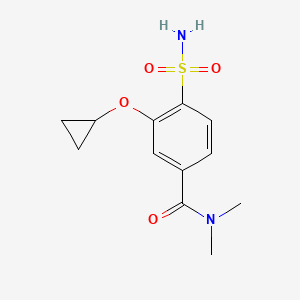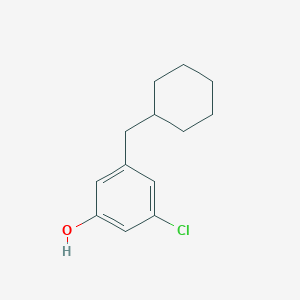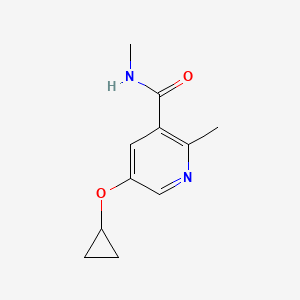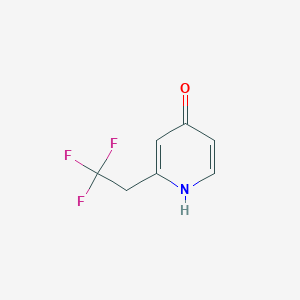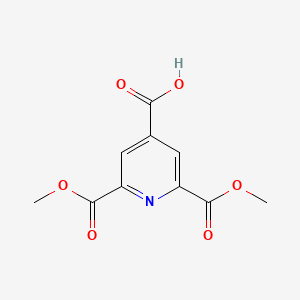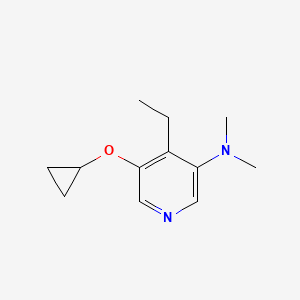
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C11H14INO It contains a cyclopropoxy group, an iodine atom, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N,N-dimethylaniline with iodine in the presence of an oxidizing agent to form 4-iodo-N,N-dimethylaniline . Subsequently, the cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 3-cyclopropoxy-N,N-dimethylaniline.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but lacks the cyclopropoxy group.
N,N-Dimethylaniline: Lacks both the iodine atom and the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-4-iodo-N,N-dimethylaniline is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14INO/c1-13(2)8-3-6-10(12)11(7-8)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
LVZDVDUHTZACJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


